molecular formula C16H20 B14182850 3-(Hex-3-en-3-yl)-1-methyl-1H-indene CAS No. 917970-84-4

3-(Hex-3-en-3-yl)-1-methyl-1H-indene

Cat. No.: B14182850
CAS No.: 917970-84-4
M. Wt: 212.33 g/mol
InChI Key: KRQUEYWCZLDYHM-UHFFFAOYSA-N
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Description

3-(Hex-3-en-3-yl)-1-methyl-1H-indene is an organic compound characterized by its unique structure, which includes a hex-3-en-3-yl group attached to a 1-methyl-1H-indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-3-en-3-yl)-1-methyl-1H-indene typically involves the reaction of 1-methyl-1H-indene with hex-3-en-3-yl halides under specific conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hex-3-en-3-yl)-1-methyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The hex-3-en-3-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-(Hex-3-en-3-yl)-1-methyl-1H-indene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Hex-3-en-3-yl)-1-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Diethylstilbestrol: A synthetic nonsteroidal estrogen with a similar structural motif.

    Hexestrol: Another synthetic estrogen with structural similarities.

    Dienestrol: A synthetic estrogen with comparable chemical properties.

Uniqueness

3-(Hex-3-en-3-yl)-1-methyl-1H-indene is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

917970-84-4

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

3-hex-3-en-3-yl-1-methyl-1H-indene

InChI

InChI=1S/C16H20/c1-4-8-13(5-2)16-11-12(3)14-9-6-7-10-15(14)16/h6-12H,4-5H2,1-3H3

InChI Key

KRQUEYWCZLDYHM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C1=CC(C2=CC=CC=C21)C

Origin of Product

United States

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